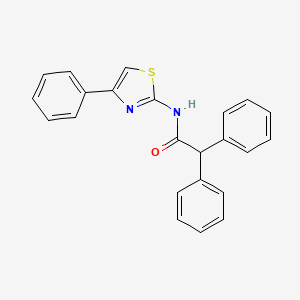![molecular formula C17H19NO4S B5768652 methyl 3-[(4-isobutoxybenzoyl)amino]-2-thiophenecarboxylate](/img/structure/B5768652.png)
methyl 3-[(4-isobutoxybenzoyl)amino]-2-thiophenecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-[(4-isobutoxybenzoyl)amino]-2-thiophenecarboxylate, also known as MIBAT, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and material science. MIBAT is a member of the thiophene family and is synthesized through a multi-step process involving the reaction of isobutyl bromide, 4-aminobenzoic acid, and thiophene-2-carboxylic acid.
Wirkmechanismus
The mechanism of action of methyl 3-[(4-isobutoxybenzoyl)amino]-2-thiophenecarboxylate is not fully understood. However, studies have shown that methyl 3-[(4-isobutoxybenzoyl)amino]-2-thiophenecarboxylate inhibits the activity of COX-2 by binding to its active site. COX-2 is an enzyme that plays a key role in the inflammatory response and is overexpressed in various types of cancer. By inhibiting the activity of COX-2, methyl 3-[(4-isobutoxybenzoyl)amino]-2-thiophenecarboxylate can reduce inflammation and induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
methyl 3-[(4-isobutoxybenzoyl)amino]-2-thiophenecarboxylate has been reported to exhibit various biochemical and physiological effects. Studies have shown that methyl 3-[(4-isobutoxybenzoyl)amino]-2-thiophenecarboxylate inhibits the activity of COX-2, leading to a reduction in prostaglandin E2 (PGE2) production. PGE2 is a pro-inflammatory mediator that plays a key role in the inflammatory response. By reducing PGE2 production, methyl 3-[(4-isobutoxybenzoyl)amino]-2-thiophenecarboxylate can reduce inflammation.
methyl 3-[(4-isobutoxybenzoyl)amino]-2-thiophenecarboxylate has also been reported to induce apoptosis in cancer cells. Apoptosis is a programmed cell death mechanism that plays a key role in the regulation of cell growth and division. By inducing apoptosis in cancer cells, methyl 3-[(4-isobutoxybenzoyl)amino]-2-thiophenecarboxylate can inhibit tumor growth and progression.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of methyl 3-[(4-isobutoxybenzoyl)amino]-2-thiophenecarboxylate is its potential applications in various fields of science such as medicine, agriculture, and material science. methyl 3-[(4-isobutoxybenzoyl)amino]-2-thiophenecarboxylate has been reported to exhibit anti-inflammatory and anti-cancer properties, herbicidal properties, and liquid crystal properties.
One of the limitations of methyl 3-[(4-isobutoxybenzoyl)amino]-2-thiophenecarboxylate is its complex synthesis method. The synthesis of methyl 3-[(4-isobutoxybenzoyl)amino]-2-thiophenecarboxylate involves a multi-step reaction process that requires the use of various reagents and catalysts. This can make the synthesis process time-consuming and expensive.
Zukünftige Richtungen
For methyl 3-[(4-isobutoxybenzoyl)amino]-2-thiophenecarboxylate research include further investigation of its mechanism of action and exploration of its potential applications in nanotechnology.
Synthesemethoden
The synthesis of methyl 3-[(4-isobutoxybenzoyl)amino]-2-thiophenecarboxylate involves a multi-step reaction process that begins with the reaction of isobutyl bromide with thiophene-2-carboxylic acid in the presence of a base such as potassium carbonate. The resulting product is then reacted with 4-aminobenzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form the final product, methyl 3-[(4-isobutoxybenzoyl)amino]-2-thiophenecarboxylate. This synthesis method has been optimized to obtain high yields of pure methyl 3-[(4-isobutoxybenzoyl)amino]-2-thiophenecarboxylate and has been reported in various research articles.
Wissenschaftliche Forschungsanwendungen
Methyl 3-[(4-isobutoxybenzoyl)amino]-2-thiophenecarboxylate has shown potential applications in various fields of science. In the medical field, methyl 3-[(4-isobutoxybenzoyl)amino]-2-thiophenecarboxylate has been reported to exhibit anti-inflammatory and anti-cancer properties. Studies have shown that methyl 3-[(4-isobutoxybenzoyl)amino]-2-thiophenecarboxylate inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. methyl 3-[(4-isobutoxybenzoyl)amino]-2-thiophenecarboxylate has also been reported to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
In the agricultural field, methyl 3-[(4-isobutoxybenzoyl)amino]-2-thiophenecarboxylate has been reported to exhibit herbicidal properties. Studies have shown that methyl 3-[(4-isobutoxybenzoyl)amino]-2-thiophenecarboxylate inhibits the growth of various weeds and can be used as a selective herbicide in crops such as soybean and corn.
In the material science field, methyl 3-[(4-isobutoxybenzoyl)amino]-2-thiophenecarboxylate has been reported to exhibit liquid crystal properties. Studies have shown that methyl 3-[(4-isobutoxybenzoyl)amino]-2-thiophenecarboxylate can form a liquid crystal phase at room temperature, making it a potential candidate for liquid crystal displays (LCDs).
Eigenschaften
IUPAC Name |
methyl 3-[[4-(2-methylpropoxy)benzoyl]amino]thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4S/c1-11(2)10-22-13-6-4-12(5-7-13)16(19)18-14-8-9-23-15(14)17(20)21-3/h4-9,11H,10H2,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXAHZTIIXRJGDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=C(C=C1)C(=O)NC2=C(SC=C2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-({[4-(2-methylpropoxy)phenyl]carbonyl}amino)thiophene-2-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

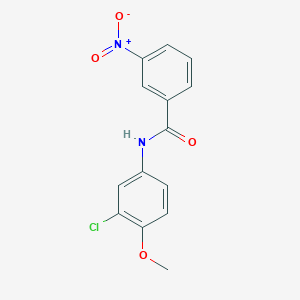
![spiro[oxirane-2,2'-tricyclo[3.3.1.1~3,7~]decane]-3,3-dicarboxamide](/img/structure/B5768585.png)
![N'-[(1-benzyl-3-phenyl-1H-pyrazol-4-yl)methylene]-2-pyridinecarbohydrazide](/img/structure/B5768591.png)
![3,5-dimethyl-1-[(2,3,4-trichlorophenyl)sulfonyl]-1H-pyrazole](/img/structure/B5768597.png)

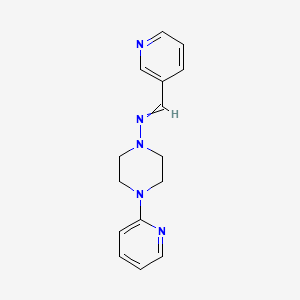
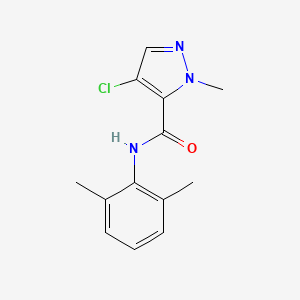
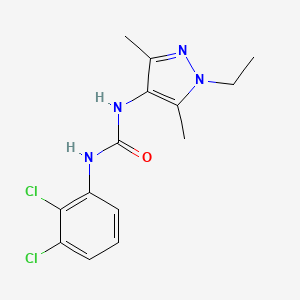
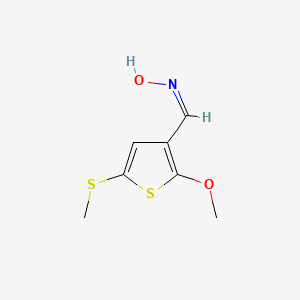
![N-(1-methyl-1H-pyrazol-3-yl)-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B5768627.png)
![3-({[(4-fluorobenzoyl)amino]carbonothioyl}amino)-4-methylbenzoic acid](/img/structure/B5768641.png)
![3-(4-chlorophenyl)-N-{[(4-ethylphenyl)amino]carbonothioyl}acrylamide](/img/structure/B5768658.png)
![N-[3-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B5768668.png)
